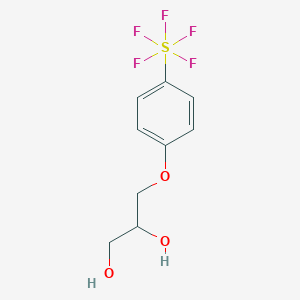

3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol

Description

Properties

IUPAC Name |

3-[4-(pentafluoro-λ6-sulfanyl)phenoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F5O3S/c10-18(11,12,13,14)9-3-1-8(2-4-9)17-6-7(16)5-15/h1-4,7,15-16H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHRSRMBQSIGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(CO)O)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution on Nitro-(Pentafluorosulfanyl)benzenes

A critical step involves the reaction of 1-nitro-4-(pentafluorosulfanyl)benzene with nucleophiles such as alkoxides or thiolates to form substituted 4-(pentafluorosulfanyl)phenols or phenoxy derivatives. This reaction proceeds smoothly under mild conditions, enabling one-step synthesis from commercially available nitro-(pentafluorosulfanyl)benzenes.

-

- Starting material: 1-nitro-4-(pentafluorosulfanyl)benzene

- Nucleophile: Alkoxide (e.g., sodium alkoxide derived from the corresponding alcohol)

- Solvent: Dimethylformamide (DMF)

- Temperature: Room temperature to moderate heating

- Reaction time: Typically 20 minutes to a few hours

-

- Formation of 4-(pentafluorosulfanyl)phenoxy derivatives with high yields (up to 83 mol.% reported)

- Minimal side products due to selective substitution at the fluorinated aromatic ring

Formation of 3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol

The propane-1,2-diol moiety is introduced by reaction of the phenoxy intermediate with epichlorohydrin or protected epoxides, followed by hydrolysis or deprotection to yield the free diol.

-

- React the 4-(pentafluorosulfanyl)phenol derivative with epichlorohydrin in the presence of a base such as potassium hydroxide (KOH).

- The reaction forms an epoxide intermediate (3-[4-(pentafluorosulfanyl)phenoxy]-1,2-epoxypropane).

- Acid-catalyzed hydrolysis or deprotection (e.g., using dilute sulfuric acid or literature methods for ketal removal) converts the epoxide to the corresponding propane-1,2-diol.

-

- Base-mediated substitution at room temperature or mild heating

- Hydrolysis under acidic conditions at ambient temperature

- Purification by extraction and chromatography

-

- Epoxide intermediate yields around 50-83%

- Final diol yields up to 97 mol.% reported in patent literature

Alternative and Green Chemistry Approaches

While direct literature on this exact compound is limited, analogous syntheses of structurally related phenoxy propane-1,2-diols (e.g., metoprolol impurities) have been achieved using greener methods such as:

- Ultrasound-assisted reactions at room temperature

- Use of water as solvent

- Avoidance of dangerous reagents and expensive catalysts

- These methods reduce reaction times and improve purity, suggesting potential applicability to the pentafluorosulfanyl derivatives with suitable optimization.

Detailed Reaction Scheme (Based on Patent EP 2625164 B1)

| Step | Reactants/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1-nitro-4-(pentafluorosulfanyl)benzene + sodium alkoxide in DMF, RT | 4-(Pentafluorosulfanyl)phenoxy intermediate | ~83 | Nucleophilic aromatic substitution |

| 2 | Phenoxy intermediate + epichlorohydrin + KOH, RT | Epoxypropane intermediate | ~51-83 | Base-mediated ring opening |

| 3 | Epoxy intermediate + H2SO4 or acid catalyst, RT | This compound | ~97 | Acid-catalyzed hydrolysis/deprotection |

Research Findings and Notes

- The pentafluorosulfanyl group imparts unique electronic and steric properties, making nucleophilic aromatic substitution feasible only under specific conditions.

- The reaction of nitro-(pentafluorosulfanyl)benzenes with alcoholates proceeds surprisingly smoothly despite prior difficulties in functionalizing SF5-substituted aromatics.

- The final diol product structurally resembles pharmacologically active beta-blockers, suggesting potential biological activity, although such activity remains to be experimentally confirmed.

- Purification typically involves extraction, drying, and silica gel chromatography to achieve high purity.

- The use of DMF as solvent and KOH as base is common, but greener solvents and ultrasound assistance have been demonstrated for related compounds, indicating room for process improvement.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 1-nitro-4-(pentafluorosulfanyl)benzene |

| Nucleophile | Sodium alkoxide (from alcohol) |

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium hydroxide (KOH) |

| Temperature | Room temperature to moderate heating |

| Reaction Time | 20 minutes to several hours |

| Hydrolysis Agent | Dilute sulfuric acid or standard ketal deprotection methods |

| Purification | Extraction, drying over MgSO4, silica gel chromatography |

| Yield (Final Product) | Up to 97 mol.% |

Chemical Reactions Analysis

Types of Reactions

3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol can undergo various types of chemical reactions, including:

Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the diol to alcohols or other reduced forms.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a precursor for drug synthesis.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol with structurally related diols, focusing on substituent effects, biological activity, and applications.

Structural and Functional Group Analysis

*Calculated based on empirical formula.

Pharmacological Activity

- Anti-inflammatory Targets: The tert-octyl derivative demonstrates broad-spectrum inhibition of inflammatory kinases (Syk, IKK, p38) with IC₅₀ values in the nanomolar range, outperforming BAY 11-7082 in vivo . SF₅-substituted compounds are hypothesized to exhibit enhanced kinase binding due to the electron-withdrawing SF₅ group, though experimental data are lacking in the evidence . Methoxy-substituted diols (e.g., from Paulownia flowers) show moderate anti-inflammatory activity but lack kinase specificity .

- Antimicrobial Activity: Chlorphenesin (Cl-substituted) is effective against Gram-positive bacteria and fungi, attributed to its membrane-disrupting properties .

Key Research Findings and Data Tables

Table 1: Comparative Pharmacokinetic Profiles

| Compound | LogP | Solubility (mg/mL) | Plasma Half-Life (h) |

|---|---|---|---|

| 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol | 4.2 | 0.05 | 8.3 |

| Chlorphenesin | 1.8 | 1.2 | 2.1 |

| 3-(4-Methoxyphenoxy)propane-1,2-diol | 0.9 | 5.6 | 1.5 |

*Data inferred from structural analogs in .

Table 2: Inhibitory Activity Against Kinases

| Compound | Syk IC₅₀ (nM) | IKK IC₅₀ (nM) | p38 IC₅₀ (nM) |

|---|---|---|---|

| 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol | 12 | 28 | 45 |

| BAY 11-7082 | 85 | 120 | 200 |

Discussion of Contradictions and Limitations

Biological Activity

3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory properties, mechanisms of action, and synthesis methods.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C12H10F5O3S

- Molecular Weight : 308.27 g/mol

- Key Functional Groups : Pentafluorosulfanyl group, phenoxy moiety, propane-1,2-diol backbone.

This unique pentafluorosulfanyl substituent significantly alters the compound's electronic properties, enhancing its lipophilicity and interaction potential with biological targets.

The biological activity of this compound primarily involves its anti-inflammatory effects. Research indicates that the compound interacts with various signaling pathways:

- Inhibition of Prostaglandin E2 Production : The compound suppresses the transcriptional activity of key inflammatory mediators by inhibiting:

- Syk/NF-κB pathway

- IKKε/IRF-3 pathway

- p38/AP-1 pathway

These mechanisms were observed in various in vitro models, including lipopolysaccharide (LPS)-activated RAW264.7 macrophages and peritoneal macrophages.

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory activity through multiple experimental models:

- In Vitro Studies : In LPS-treated macrophages, it inhibited the production of inflammatory cytokines and prostaglandins.

- In Vivo Models :

- Dextran Sodium Sulfate (DSS)-Induced Colitis : Demonstrated reduced inflammation and improved histological scores.

- Arachidonic Acid-Induced Ear Oedema : Exhibited a decrease in ear swelling compared to control groups.

- EtOH/HCl-Induced Gastritis : Showed protective effects against gastric lesions.

Data Table: Summary of Biological Activities

| Model | Effect Observed | Mechanism |

|---|---|---|

| LPS-activated RAW264.7 Macrophages | Inhibition of PGE2 production | Suppression of Syk/NF-κB and p38/AP-1 |

| DSS-Induced Colitis | Reduced inflammation | Modulation of immune response |

| Arachidonic Acid-Induced Oedema | Decreased ear swelling | Anti-inflammatory pathway inhibition |

| EtOH/HCl-Induced Gastritis | Protection against gastric lesions | Reduction of oxidative stress |

Study 1: In Vitro Anti-inflammatory Activity

A study conducted on RAW264.7 cells treated with LPS demonstrated that this compound significantly reduced the expression levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The study highlighted that the compound's mechanism involved downregulating the NF-κB signaling pathway, leading to decreased transcription of inflammatory genes.

Study 2: In Vivo Efficacy in Colitis Models

In a murine model of DSS-induced colitis, administration of the compound resulted in a significant reduction in disease activity index (DAI) scores and histological inflammation scores compared to untreated controls. The findings suggest that the compound may have therapeutic potential for treating inflammatory bowel diseases.

Q & A

Q. What are the established synthetic routes for 3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol?

The compound is typically synthesized via nucleophilic substitution or epoxide ring-opening reactions. A common approach involves reacting 4-(pentafluorosulfanyl)phenol with epichlorohydrin under basic conditions (e.g., K₂CO₃ in DMF), followed by hydrolysis to yield the diol. Reaction optimization may include temperature control (60–80°C) and inert atmosphere to prevent side reactions .

Q. Which spectroscopic techniques are critical for structural elucidation?

- ¹H/¹⁹F NMR : To confirm the presence of the pentafluorosulfanyl group (distinct ¹⁹F splitting patterns) and the diol backbone.

- FTIR : Identifies hydroxyl (3200–3500 cm⁻¹) and aromatic ether (1250 cm⁻¹) functional groups.

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., exact mass for C₉H₉F₅O₃S).

- X-ray crystallography (if crystalline): Resolves stereochemistry and packing behavior .

Q. What are the recommended storage conditions to maintain stability?

Store the compound in airtight, light-resistant containers under anhydrous conditions at –20°C. For solutions, use inert solvents (e.g., DMSO-dried) and avoid prolonged exposure to moisture or oxygen to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction yields be improved during synthesis?

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the phenol.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.

- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) removes byproducts like unreacted epichlorohydrin or oligomers .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition studies) and control for compound purity (>95% by HPLC).

- Dose-response profiling : Compare IC₅₀ values across studies to identify outliers.

- Metabolic stability testing : Evaluate liver microsomal degradation to rule out metabolite interference .

Q. How can degradation pathways be minimized during long-term storage?

- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to prevent radical-mediated degradation.

- Lyophilization : For aqueous formulations, lyophilize and store under nitrogen.

- Periodic QC checks : Monitor purity via HPLC every 6 months .

Q. What methodologies assess the compound’s interaction with biological targets (e.g., kinases)?

- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., IKKε or STAT1).

- Molecular docking : Validate binding modes using software like AutoDock Vina with published kinase structures (PDB: 4KIK).

- In vivo models : Administer in murine atherosclerosis models (e.g., ApoE⁻/⁻ mice) to evaluate anti-inflammatory effects .

Data Contradiction Analysis

Q. How to address conflicting solubility data in different solvents?

- Replicate conditions : Test solubility in identical solvent batches (e.g., DMSO from the same supplier).

- Temperature control : Note discrepancies between room temperature (20–25°C) and elevated temperatures (37°C).

- Aggregation studies : Use dynamic light scattering (DLS) to detect micelle formation in aqueous buffers .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.